Ethyl 2-(3-bromo-4-methylphenyl)acetate
Description
Ethyl 2-(3-bromo-4-methylphenyl)acetate (CAS No. 1201633-86-4) is an organic compound with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol. Its structure features a phenyl ring substituted with a bromine atom at the meta position (C3) and a methyl group at the para position (C4), linked to an ethyl acetate moiety.
The compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where halogenated aromatic esters are valued for their versatility in forming carbon-carbon bonds and functional group transformations.
Properties
IUPAC Name |
ethyl 2-(3-bromo-4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)7-9-5-4-8(2)10(12)6-9/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYLPGRUDFNAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-bromo-4-methylphenyl)acetate can be synthesized through the reaction of 2-bromo-4-iodotoluene with ethoxycarbonylmethylzinc bromide . The reaction typically involves the use of a palladium catalyst and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-4-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted phenylacetates.
Oxidation: Formation of 3-bromo-4-methylbenzoic acid.
Reduction: Formation of 3-bromo-4-methylphenylmethanol.
Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
Ethyl 2-(3-bromo-4-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromo-4-methylphenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the uniqueness of Ethyl 2-(3-bromo-4-methylphenyl)acetate, a detailed comparison with analogous compounds is provided below.
Structural and Functional Group Variations
Table 1: Key Structural Features and Differences
| Compound Name | Substituents on Phenyl Ring | Functional Groups | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| This compound | Br (C3), CH₃ (C4) | Ester (acetate) | 257.12 | High steric hindrance, moderate polarity |
| Ethyl 2-(3-bromo-2-methylphenyl)acetate | Br (C3), CH₃ (C2) | Ester (acetate) | 257.12 | Ortho-methyl group increases steric strain |
| Ethyl 2-(3-bromophenyl)acetate | Br (C3) | Ester (acetate) | 241.08 | Lacks methyl group; higher solubility |
| Ethyl 2-(4-bromophenyl)acetate | Br (C4) | Ester (acetate) | 241.08 | Bromine at para position; distinct electronic effects |
| Ethyl 2-(4-bromo-3-fluorophenyl)acetate | Br (C4), F (C3) | Ester (acetate) | 261.06 | Fluorine enhances electronegativity |
| Ethyl 2-(4-Bromo-2-chlorophenyl)acetate | Br (C4), Cl (C2) | Ester (acetate) | 277.54 | Dual halogens; increased reactivity |
| Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate | Br (C3), OCH₃ (C4), NH₂ (C2) | Ester, amino, methoxy | 288.14 | Enhanced hydrogen-bonding capacity |
Impact of Substituent Position and Type
Bromine Position: Bromine at meta (C3) vs. para (C4) alters electronic effects.
Methyl Group: The para-methyl group in this compound introduces steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to its non-methylated analog, Ethyl 2-(3-bromophenyl)acetate .
Halogen Variations :
- Replacement of bromine with fluorine (e.g., Ethyl 2-(4-bromo-3-fluorophenyl)acetate) increases electronegativity and metabolic stability due to fluorine’s strong C-F bond .
- Dual halogens (e.g., Ethyl 2-(4-Bromo-2-chlorophenyl)acetate) enhance oxidative stability but may complicate regioselectivity in cross-coupling reactions .
Additional Functional Groups: Amino and methoxy groups (e.g., Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate) improve solubility and enable hydrogen bonding, making such derivatives more suitable for biological applications .
Physicochemical and Reactivity Comparisons
Table 2: Comparative Physicochemical Data
| Compound Name | Boiling Point (°C) | Solubility (mg/mL) | LogP | Reactivity in SN2 Reactions |
|---|---|---|---|---|
| This compound | 280–285 | ~10 (DMSO) | 3.2 | Moderate |
| Ethyl 2-(3-bromo-2-methylphenyl)acetate | 275–280 | ~8 (DMSO) | 3.5 | Low (steric hindrance) |
| Ethyl 2-(3-bromophenyl)acetate | 265–270 | ~15 (DMSO) | 2.8 | High |
| Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 290–295 | ~5 (DMSO) | 3.0 | Moderate |
Key Observations :
- The para-methyl group in the target compound reduces solubility compared to non-methylated analogs.
- Bromine at meta (C3) slightly lowers LogP compared to para-substituted bromophenyl acetates, reflecting differences in hydrophobicity .
Biological Activity
Ethyl 2-(3-bromo-4-methylphenyl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Synthesis
This compound is characterized by its ester functional group and a substituted phenyl ring. The synthesis typically involves the bromination of 4-methylphenylacetic acid derivatives followed by esterification. The general reaction can be summarized as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:
- Antioxidant Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
1. Antioxidant Activity Assessment
The antioxidant activity was evaluated using several assays, including the DPPH radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) test. The results indicated that this compound had an IC50 value of approximately 25 µM in the DPPH assay, showcasing its effectiveness compared to standard antioxidants.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| This compound | 25 | DPPH Radical Scavenging |
| Standard Antioxidant (e.g., Trolox) | 15 | DPPH Radical Scavenging |
2. Neuroprotective Studies
In vitro studies using SH-SY5Y neuronal cells showed that treatment with this compound resulted in a significant reduction in cell death induced by hydrogen peroxide (H2O2). The protective effect was quantified as a reduction in apoptosis markers by approximately 38% at a concentration of 10 µM.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 138 |
| 50 | 120 |
3. Antimicrobial Activity
The antimicrobial efficacy was assessed against several bacterial strains, including E. coli and S. aureus. This compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 64 µg/mL against S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
Case Studies and Applications
Several case studies have documented the therapeutic applications of this compound:
- A study published in Pharmacological Research examined the compound's role as a neuroprotective agent in animal models of Alzheimer's disease, where it significantly improved cognitive function and reduced amyloid plaque formation .
- Another investigation focused on its use as an antimicrobial agent in food preservation, demonstrating effectiveness against spoilage bacteria while being safe for consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
